methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride
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Overview
Description
Methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride is a chemical compound with a unique structure and properties. This compound is a derivative of tetrahydroisoquinoline, a bicyclic molecule that includes a benzene ring fused to a piperidine ring. Tetrahydroisoquinoline derivatives have garnered interest due to their potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride involves several steps. One common method includes the following steps:
Starting Material: : The process typically begins with the preparation of 1,2,3,4-tetrahydroisoquinoline.
Alkylation: : An alkylation reaction introduces the methyl acetate group. This step generally uses methyl bromoacetate or a similar reagent under basic conditions.
Resolution: : The racemic mixture of the product is then resolved into its enantiomers, often using a chiral auxiliary or a chiral resolving agent.
Hydrochloride Formation: : The final step involves the conversion of the free base into the hydrochloride salt, usually by reaction with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the reaction conditions for large-scale operations. This may include:
Using continuous flow reactors for the alkylation step to improve yield and efficiency.
Employing crystallization techniques for the resolution of enantiomers.
Implementing stringent purification processes to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: : This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: : Reduction reactions can convert it into tetrahydroisoquinoline derivatives with different substitution patterns.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon or sodium borohydride as a reducing agent.
Substitution: : Halogenation reactions using N-bromosuccinimide or other halogenating agents under acidic or basic conditions.
Major Products
The major products from these reactions are derivatives of the parent compound with modified functional groups that can be further utilized in various applications.
Scientific Research Applications
Methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride has diverse applications in scientific research:
Chemistry: : It is used as a building block for the synthesis of complex organic molecules, particularly in the development of pharmacologically active compounds.
Biology: : Studies have shown that derivatives of this compound can exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: : The compound and its derivatives are investigated for potential therapeutic applications, including as inhibitors of certain enzymes or receptors.
Industry: : Used in the manufacture of fine chemicals and as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride depends on its specific application:
Enzyme Inhibition: : It can inhibit specific enzymes by binding to the active site and preventing the substrate from accessing the site.
Receptor Interaction: : The compound can bind to certain receptors, modulating their activity and influencing cellular responses.
Pathways: : In biochemical pathways, it may interfere with signal transduction processes, thereby exerting its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: : The parent compound with a simpler structure.
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetate hydrochloride: : A structural isomer with a different substitution pattern.
N-Methyl-1,2,3,4-tetrahydroisoquinoline: : Another derivative with different functional groups.
Uniqueness
Methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
158679-16-4 |
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Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)7-11-6-9-4-2-3-5-10(9)8-13-11;/h2-5,11,13H,6-8H2,1H3;1H/t11-;/m1./s1 |
InChI Key |
GVCBMTJLYWRBRG-RFVHGSKJSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1CC2=CC=CC=C2CN1.Cl |
Canonical SMILES |
COC(=O)CC1CC2=CC=CC=C2CN1.Cl |
Purity |
95 |
Origin of Product |
United States |
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